Amoxecaine
Overview
Description
Amoxecaine is a tricyclic antidepressant belonging to the dibenzoxazepine class. It is chemically distinct from other tricyclic antidepressants such as dibenzodiazepines, dibenzocycloheptenes, and dibenzoxepines. This compound is primarily used in the treatment of neurotic or reactive depressive disorders, endogenous or psychotic depression, and mixed symptoms of depression and anxiety or agitation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of amoxecaine involves the formation of a dibenzoxazepine ring system. The process typically starts with the reaction of 2-chlorobenzoic acid with o-phenylenediamine to form 2-chlorobenzoxazole. This intermediate is then reacted with piperazine to yield this compound. The reaction conditions usually involve heating the reactants in the presence of a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Amoxecaine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: This compound can undergo substitution reactions, particularly at the nitrogen atoms in the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of this compound, which may have different pharmacological properties .
Scientific Research Applications
Amoxecaine has several scientific research applications, including:
Chemistry: Used as a model compound in studies of tricyclic antidepressants.
Biology: Investigated for its effects on neurotransmitter systems and receptor binding.
Medicine: Studied for its therapeutic effects in treating depression and anxiety disorders.
Industry: Used in the development of new antidepressant drugs and formulations
Mechanism of Action
Amoxecaine exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This action enhances serotonergic and noradrenergic neurotransmission, which is believed to contribute to its antidepressant effects. Additionally, this compound’s metabolite, 7-hydroxythis compound, has significant dopamine receptor blocking activity, similar to antipsychotic agents .
Comparison with Similar Compounds
Similar Compounds
Loxapine: Amoxecaine is the N-demethylated derivative of loxapine, an antipsychotic agent.
Imipramine: Another tricyclic antidepressant with a similar mechanism of action but different chemical structure.
Amitriptyline: A tricyclic antidepressant with similar therapeutic uses but distinct pharmacokinetic properties
Uniqueness
This compound is unique due to its dual action as an antidepressant and antipsychotic agent. Its ability to block dopamine receptors sets it apart from other tricyclic antidepressants, making it useful in treating both depressive and psychotic symptoms .
Properties
IUPAC Name |
2-[2-(diethylamino)ethyl-ethylamino]ethyl 4-aminobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3O2/c1-4-19(5-2)11-12-20(6-3)13-14-22-17(21)15-7-9-16(18)10-8-15/h7-10H,4-6,11-14,18H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFFJSWQOUVZCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(CC)CCOC(=O)C1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40862184 | |
Record name | 2-(N-(2-Diethylaminoethyl)-N-ethylamino)ethyl 4-aminobenzoat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40862184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
553-65-1 | |
Record name | Ethanol, 2-[[2-(diethylamino)ethyl]ethylamino]-, 1-(4-aminobenzoate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=553-65-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Amoxecaine [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553651 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(N-(2-Diethylaminoethyl)-N-ethylamino)ethyl 4-aminobenzoat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40862184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMOXECAINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N3QA02VE5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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